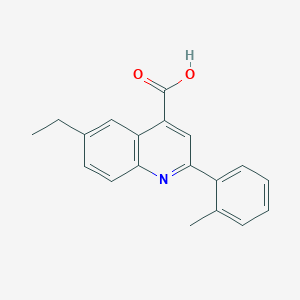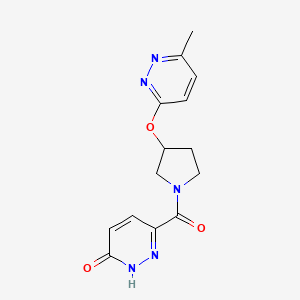
6-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one is a chemical compound that has been synthesized for scientific research purposes. This compound has gained significant attention due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 6-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. Specifically, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells and the production of pro-inflammatory cytokines. In vivo studies have shown that this compound inhibits tumor growth and reduces inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 6-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one in lab experiments include its potential as an anti-cancer and anti-inflammatory agent. Additionally, this compound is relatively easy to synthesize and has good stability. The limitations of using this compound in lab experiments include the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the study of 6-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one. These include:
1. Further studies to determine the safety and efficacy of this compound in humans.
2. Studies to determine the optimal dosage and administration of this compound.
3. Studies to determine the mechanism of action of this compound.
4. Studies to determine the potential of this compound as a treatment for other diseases, such as autoimmune diseases.
5. Studies to develop derivatives of this compound with improved efficacy and safety profiles.
6. Studies to determine the potential of this compound as a diagnostic tool for cancer and other diseases.
In conclusion, this compound is a chemical compound with potential applications in the field of medicinal chemistry. This compound has been studied for its potential as an anti-cancer and anti-inflammatory agent. Further studies are needed to determine the safety and efficacy of this compound in humans and to explore its potential as a treatment for other diseases.
Synthesis Methods
The synthesis of 6-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one involves several steps. The first step involves the reaction of 6-methylpyridazine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-hydroxypyrrolidine to form the corresponding amide. This amide is then reacted with 3-aminopyridazine to form the final product.
Scientific Research Applications
6-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one has potential applications in the field of medicinal chemistry. This compound has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo.
properties
IUPAC Name |
3-[3-(6-methylpyridazin-3-yl)oxypyrrolidine-1-carbonyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3/c1-9-2-5-13(18-15-9)22-10-6-7-19(8-10)14(21)11-3-4-12(20)17-16-11/h2-5,10H,6-8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSRDXZCHFKWNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

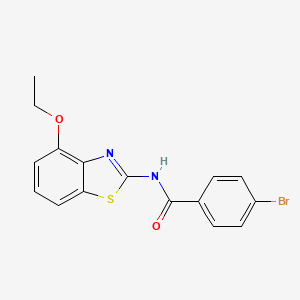
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2621796.png)
![N-[(3-Cyclohexyl-1-methylpyrazol-4-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine](/img/structure/B2621797.png)
![N-(2-(1H-indol-3-yl)ethyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2621798.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2621799.png)
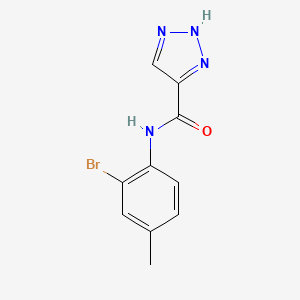
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)methanone](/img/structure/B2621804.png)

![N-[cyano(2,4-difluorophenyl)methyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B2621807.png)
![1-(2,6-Difluorobenzoyl)-4-[2-(3-fluorophenoxy)ethyl]piperidine](/img/structure/B2621808.png)
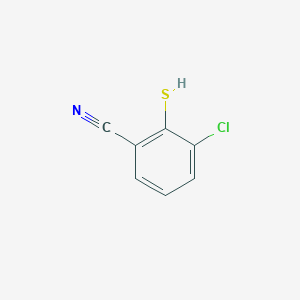
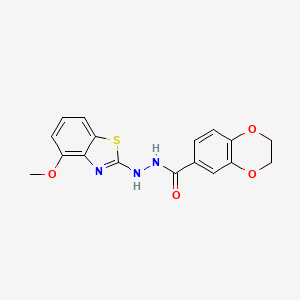
![(E)-3-(2-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide](/img/structure/B2621812.png)
